molecular formula C18H19FN6OS B2384940 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 863453-08-1

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2384940
CAS RN: 863453-08-1
M. Wt: 386.45
InChI Key: WZXYYFXIXPZOSN-UHFFFAOYSA-N
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Description

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19FN6OS and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves the synthesis and detailed characterization of novel chemical entities with potential biological applications. For example, studies on compounds like "1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone" focus on their synthesis using click chemistry approaches, spectroscopic characterization (including IR, NMR, and MS studies), and the analysis of thermal stability through TGA and DSC techniques. Such research provides a foundation for understanding the structural and physical properties of these compounds, which is critical for their potential applications in medicinal chemistry (Govindhan et al., 2017).

Biological Activities and Pharmacological Evaluation

Several studies evaluate the biological activities of compounds with structural similarities, including antimicrobial and anticancer properties. For instance, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and shown significant activity against a range of bacterial and fungal strains, indicating potential for antimicrobial drug development (Suresh, Lavanya, & Rao, 2016).

Another research direction includes the design of compounds as inhibitors of specific biological targets. For example, thiazole-aminopiperidine hybrid analogues were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, showing promise as novel antitubercular agents with specific target inhibition capabilities (Jeankumar et al., 2013).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6OS/c19-14-6-4-13(5-7-14)10-25-17-16(22-23-25)18(21-12-20-17)27-11-15(26)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXYYFXIXPZOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone

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